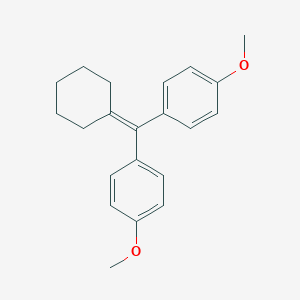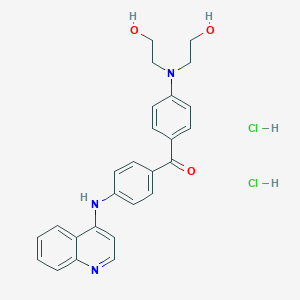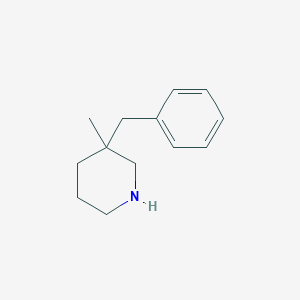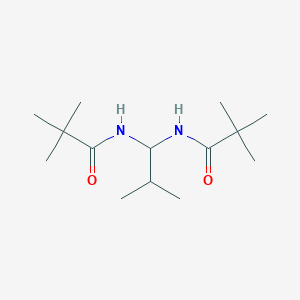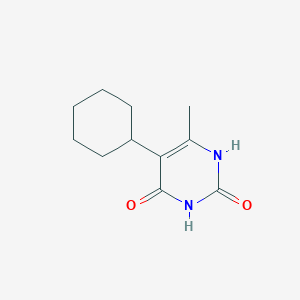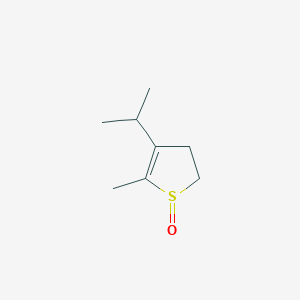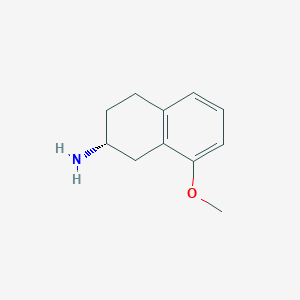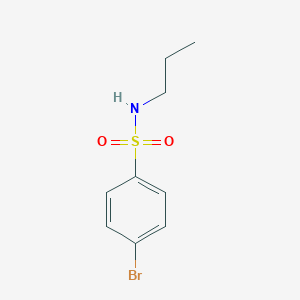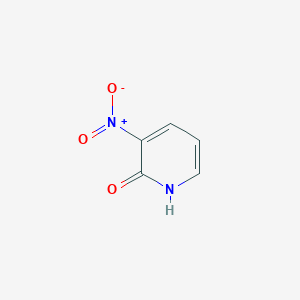
2-Hydroxy-3-nitropyridine
Vue d'ensemble
Description
2-Hydroxy-3-nitropyridine, also known as 3-Nitro-2-pyridinol or 3-Nitro-2-pyridone, is a chemical compound with the molecular formula C5H4N2O3 . It has a molecular weight of 140.10 . The compound appears as a yellow crystalline powder .
Synthesis Analysis
The synthesis of 3-hydroxy-2-nitropyridine involves the addition of 10g of 3-hydroxypyridine, 80ml of ethyl acetate, 4.2g of KNO3, and 21ml of acetic anhydride into a 250mL three-necked flask . The mixture is heated at 45°C with magnetic stirring. After the reaction is completed, it is cooled to room temperature, filtered, and washed with a small amount of ethyl acetate . The filtrate is then adjusted to neutrality with a saturated NaOH solution and extracted with ethyl acetate . The extract is added to activated carbon and heated under reflux for 1 hour, then cooled and filtered . The filtrate is dried with anhydrous magnesium sulfate, filtered, concentrated on a rotary evaporator, and dried in a drying oven . This process yields 11.9 g of 3-hydroxy-2-nitropyridine, with a yield of 81% .
Molecular Structure Analysis
The molecular structure and vibrational spectra of this compound have been investigated by Hartree-Fock and Density Functional Theory (DFT) using standard B3LYP functional and 6-311G (d) and 6-311G (3d,2p) basis sets .
Chemical Reactions Analysis
This compound reacts with phosphorus pentachloride and phosphoryl chloride to yield 2-chloro-3-nitropyridine .
Physical and Chemical Properties Analysis
This compound has a melting point of 224-225°C . It is slightly soluble in benzene, ether, petroleum ether, and cold water, but soluble in hot water and hot alcohol . It is easily soluble in dilute alkali .
Applications De Recherche Scientifique
Synthèse de nouveaux sulfonates
Le 2-hydroxy-3-nitropyridine peut être utilisé dans la synthèse de nouveaux sulfonates . Ces sulfonates sont de puissants inhibiteurs de la prolifération cellulaire et de la polymérisation de la tubuline . Cela suggère des applications potentielles dans le domaine de la recherche sur le cancer, où l'inhibition de la prolifération cellulaire est une stratégie courante pour arrêter la croissance des cellules cancéreuses.
Synthèse des nitropyridines
Le this compound peut être utilisé dans la synthèse des nitropyridines . Les nitropyridines sont des composés importants en chimie organique et ont diverses applications. Par exemple, elles peuvent être utilisées comme intermédiaires dans la synthèse de produits pharmaceutiques, d'agrochimiques et de colorants .
Synthèse de 2-substituées-5-nitro-pyridines
À partir de la 3-nitropyridine, l'acide 5-nitropyridine-2-sulfonique est formé en deux étapes. À partir de celle-ci, une série de 2-substituées-5-nitro-pyridines a été synthétisée . Ces composés pourraient avoir des applications potentielles dans divers domaines, y compris la chimie médicinale.
Synthèse de 4-substituées-2-alkylamino-5-nitropyridines
La 3-nitropyridine et les 4-substituées-3-nitropyridines ont été substituées par de l'ammoniac et des amines par la méthode de substitution vicariante et par la méthode de substitution oxydative à la position para par rapport au groupe nitro. Des régiosélectivités et des rendements élevés ont été obtenus dans les deux cas pour donner une série de 4-substituées-2-alkylamino-5-nitropyridines . Ces composés pourraient avoir des applications potentielles dans divers domaines, y compris la chimie médicinale.
Mécanisme D'action
Safety and Hazards
When handling 2-Hydroxy-3-nitropyridine, it is recommended to avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured, and all sources of ignition should be removed . Personnel should be evacuated to safe areas, and people should be kept away from and upwind of spill/leak .
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-Hydroxy-3-nitropyridine involves a series of reactions starting from pyridine. The first step is the nitration of pyridine to form 3-nitropyridine, followed by reduction to 3-aminopyridine. The final step involves the addition of a hydroxyl group to the 2-position of 3-aminopyridine to form 2-Hydroxy-3-nitropyridine.", "Starting Materials": [ "Pyridine", "Nitric acid", "Sulfuric acid", "Hydrogen gas", "Palladium on carbon", "Sodium hydroxide", "Hydrogen peroxide" ], "Reaction": [ "Step 1: Nitration of Pyridine", "- Add pyridine to a mixture of nitric acid and sulfuric acid", "- Heat the mixture to 80-90°C for several hours while stirring", "- Cool the mixture and pour it into ice-cold water", "- Collect the yellow solid by filtration and wash it with water", "- Dry the product to obtain 3-nitropyridine", "Step 2: Reduction of 3-Nitropyridine", "- Dissolve 3-nitropyridine in a mixture of hydrogen gas and palladium on carbon catalyst", "- Heat the mixture to 60°C under pressure for several hours", "- Filter the mixture to remove the catalyst and evaporate the solvent", "- Dissolve the residue in dilute sodium hydroxide solution", "- Acidify the solution with dilute hydrochloric acid to obtain 3-aminopyridine", "Step 3: Addition of Hydroxyl Group", "- Dissolve 3-aminopyridine in dilute sodium hydroxide solution", "- Add hydrogen peroxide slowly to the solution while stirring", "- Heat the mixture to 60-70°C for several hours", "- Cool the mixture and acidify it with dilute hydrochloric acid", "- Collect the yellow solid by filtration and wash it with water", "- Dry the product to obtain 2-Hydroxy-3-nitropyridine" ] } | |
Numéro CAS |
137280-55-8 |
Formule moléculaire |
C5H4N2O3 |
Poids moléculaire |
140.10 g/mol |
Nom IUPAC |
3-nitro-3H-pyridin-2-one |
InChI |
InChI=1S/C5H4N2O3/c8-5-4(7(9)10)2-1-3-6-5/h1-4H |
Clé InChI |
JKNMOMXKEVXBKT-UHFFFAOYSA-N |
SMILES |
C1=CNC(=O)C(=C1)[N+](=O)[O-] |
SMILES canonique |
C1=CC(C(=O)N=C1)[N+](=O)[O-] |
| 6332-56-5 | |
Pictogrammes |
Irritant |
Synonymes |
2-H-3-NPy 2-hydroxy-3-nitropyridine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 2-hydroxy-3-nitropyridine and how is it typically characterized?
A: this compound (C5H4N2O3) is an organic compound with a molecular weight of 140.09 g/mol. It features a pyridine ring substituted with a hydroxyl group at position 2 and a nitro group at position 3. [] Structural characterization commonly involves techniques like Fourier Transform Infrared (FT-IR) and FT-Raman spectroscopy. These techniques provide valuable information about the vibrational frequencies of the molecule's bonds, allowing researchers to confirm its structure and study its properties. [] Additionally, X-ray diffraction analysis has been used to determine the crystal structure of its derivative, 3,5-dinitro-2-pyridone. []
Q2: How does the structure of this compound lend itself to tautomerization, and what implications does this have for its use in assays?
A: The presence of both a hydroxyl group and a ring nitrogen in this compound allows it to exist in two tautomeric forms: the enol form (this compound) and the keto form (3-nitro-2(1H)-pyridone). [] This tautomerization is particularly useful in the development of continuous spectrophotometric assays for glycosidases. When this compound is linked to a sugar to form a glycoside, enzymatic cleavage releases the free compound. The free this compound quickly tautomerizes to 3-nitro-2(1H)-pyridone, causing a significant shift in absorbance (approximately 60 nm) detectable even in acidic environments. This allows for real-time monitoring of the enzymatic reaction. []
Q3: Can you describe the photochemical behavior of this compound observed in matrix isolation studies?
A: Matrix isolation studies employing infrared spectroscopy have revealed intriguing photochemical properties of this compound. [] Upon UV and visible light irradiation (λ>350 nm), the compound, initially present in its enol form, undergoes isomerization to its keto form. Interestingly, a transient species corresponding to a syn-enol intermediate was detected during irradiation. When irradiation ceased, the syn-enol reverted entirely back to the original anti-enol form. This reversible process, not observed in deuterated analogues, suggests a hydrogen-atom tunneling mechanism for the syn-to-anti isomerization. Furthermore, exposing the compound to UV irradiation at a specific wavelength (λ=365+/-10 nm) without visible light resulted in the formation of an aci-nitro form. []
Q4: How has this compound been utilized in the synthesis of phosphorus ylides?
A: this compound plays a crucial role as a reactant in the synthesis of stable phosphorus ylides. Reacting triphenylphosphine with dialkyl acetylenedicarboxylates in the presence of this compound leads to the formation of these ylides. [] The resulting ylides may exhibit geometrical isomerism due to restricted rotation around specific carbon-carbon double bonds, a consequence of conjugation with the ylide moiety. The stability and conformation of the resulting Z- or E-isomers can be further investigated using theoretical calculations. []
Q5: What are the applications of this compound in the context of energetic materials?
A: Derivatives of this compound, particularly 2-hydroxyl-3,5-dinitropyridine, have garnered significant attention for their potential applications as energetic materials. [] Notably, 2-hydroxyl-3,5-dinitropyridine and its metal complexes exhibit desirable characteristics such as a high explosion temperature and low sensitivity. These properties make them suitable candidates for use as energetic catalysts in solid propellants, allowing for the fine-tuning and enhancement of propellant performance. []
Q6: Are there computational chemistry methods that have been applied to study this compound and its derivatives?
A: Yes, computational chemistry methods, particularly density functional theory (DFT) calculations, have proven invaluable in understanding the properties and behavior of this compound. These calculations provide insights into various aspects, including the dynamics of hydrogen-atom migrations between different isomers. [] Moreover, DFT studies combined with spectroscopic data have been used to assign vibrational frequencies and elucidate the molecule's vibrational modes. [] This type of analysis is crucial for predicting how the molecule will interact with light and other molecules.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


